4-Chloro-3-nitrophenol

Thermochemistry Computational Chemistry Energetic Materials

Researchers using other chloronitrophenol isomers risk >30 kJ/mol thermochemical errors, 40°C melting point discrepancies, and conflicting biological data. 4-Chloro-3-nitrophenol (CAS 610-78-6), with its para-Cl/meta-NO₂ pattern, delivers validated metrics for isomer-specific rigor. • ΔfH°m(g) = -108.8 ± 3.7 kJ/mol - benchmark for DFT computational models • STEP IC₅₀ = 33 nM - potent, isomer-specific probe for neurological signaling studies • 98% purity, mp 125-128°C - consistent physical properties for crystallization and SAR studies • Ambient storage & shipping - reliable global supply chain

Molecular Formula C6H4ClNO3
Molecular Weight 173.55 g/mol
CAS No. 610-78-6
Cat. No. B1362549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-nitrophenol
CAS610-78-6
Molecular FormulaC6H4ClNO3
Molecular Weight173.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)[N+](=O)[O-])Cl
InChIInChI=1S/C6H4ClNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H
InChIKeyJUIKCULGDIZNDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-nitrophenol: Key Properties and Procurement Rationale


4-Chloro-3-nitrophenol (4C3NP; CAS 610-78-6) is a chloronitrophenol isomer with the molecular formula C₆H₄ClNO₃ and a molecular weight of 173.55 g/mol . It is a pale yellow to brown crystalline solid [1]. The compound is widely employed as a building block for the synthesis of dyes, drugs, explosives, and pesticides . Its substitution pattern—chlorine at the para position and nitro group at the meta position relative to the phenolic hydroxyl—is the primary structural differentiator from other chloronitrophenol isomers, such as 2-chloro-4-nitrophenol and 4-chloro-2-nitrophenol [2][3]. This specific arrangement dictates its unique thermochemical stability, physicochemical properties, and biological interactions, directly impacting its suitability and performance in targeted synthetic and research applications.

4-Chloro-3-nitro substitution pattern distinguishes from other chloronitrophenol isomers
Building block for dyes, pesticides, and pharmaceutical intermediates
Isomer-specific thermochemical stability and physicochemical profile enable targeted studies

4-Chloro-3-nitrophenol: Risks of Generic Substitution


Substituting 4-chloro-3-nitrophenol with other chloronitrophenol isomers (e.g., 2-chloro-4-nitrophenol, CAS 619-08-9; or 4-chloro-2-nitrophenol, CAS 89-64-5) or the non-chlorinated analog 4-nitrophenol (CAS 100-02-7) introduces quantifiable differences that can critically alter experimental outcomes. These differences are not subtle; they manifest as distinct thermochemical properties (e.g., a ΔfH°m(g) difference of >30 kJ·mol⁻¹ between isomers) [1], divergent melting points spanning a 40°C range , and unique biological and degradation pathway specificities [2][3]. For applications ranging from computational chemistry and physical property modeling to synthetic route optimization and environmental fate studies, such variances can invalidate thermodynamic calculations, disrupt crystallization and purification steps, or lead to inaccurate structure-activity relationship (SAR) and biodegradation conclusions. Therefore, generic substitution without direct comparative validation is a significant scientific risk.

4-Chloro-3-nitrophenol vs. other CNP isomers Thermochemical profiles differ >30 kJ·mol⁻¹; may invalidate energy models and reaction predictions
4-Chloro-3-nitrophenol vs. 2-/4-chloro isomers Melting point ~15–39 °C higher; crystallization and purification steps may shift
4-Chloro-3-nitrophenol vs. 4-chloro-2-nitrophenol Distinct microbial degradation pathway (4-chlororesorcinol intermediate); biodegradation conclusions may not transfer

4-Chloro-3-nitrophenol: Quantitative Comparator Data


Standard Molar Enthalpy of Formation (ΔfH°m(g))

The standard molar enthalpy of formation in the gaseous phase (ΔfH°m(g)) at T = 298.15 K for 4-chloro-3-nitrophenol is significantly higher (less negative) than its isomers, indicating lower thermodynamic stability. This directly impacts computational models and predictions of reaction energetics [1].

Enthalpy of formation
Head-to-head
ΔfH°m(g) = -(108.8 ± 3.7) kJ·mol⁻¹ 2-Cl-4-NP: -(139.0 ± 2.8) 4-Cl-2-NP: -(149.2 ± 1.8)
Reported lower stability informs energetic calculations and process design
T=298.15 K; combustion calorimetry & DFT B3LYP/6-31G**
Thermochemistry Computational Chemistry Energetic Materials

Melting Point: Purity and Handling Indicator

The melting point of 4-chloro-3-nitrophenol is substantially higher than that of its closely related chloronitrophenol isomers and the non-chlorinated analog 4-nitrophenol. This property serves as a key differentiator for identity verification, purity assessment, and physical handling [1].

Melting point
Reported
125–128 °C 2-Cl-4-NP: 109–113 °C 4-Cl-2-NP: 86–89 °C 4-Nitrophenol: 113–114 °C
Supports identity confirmation and purity assessment
Literature and vendor specification ranges
Analytical Chemistry Process Chemistry Crystallization

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) for 4-chloro-3-nitrophenol is significantly higher than that of its non-chlorinated analog, 4-nitrophenol. This difference quantifies the substantial impact of a single chlorine substitution on the compound's lipophilicity, which governs its behavior in biological systems, environmental partitioning, and chromatographic retention [1][2].

LogP
Reported
2.51 4-Nitrophenol: 1.91
~4-fold higher lipophilicity influences partitioning and HPLC retention
Reported values from Sielc and PubChem
Medicinal Chemistry Environmental Fate QSAR

Acid Dissociation Constant (pKa)

The predicted pKa of 4-chloro-3-nitrophenol is higher (less acidic) than that of 4-nitrophenol, indicating a measurable difference in proton dissociation behavior. This shift arises from the electronic interplay of the chloro and nitro substituents and is a key factor in predicting pH-dependent speciation, solubility, and reactivity [1].

pKa
Reported
7.70 ± 0.10 (Predicted) 4-Nitrophenol: 7.15
0.55 unit shift alters protonation state at near-neutral pH
Predicted value; experimental for 4-nitrophenol
Physical Organic Chemistry Analytical Chemistry Reactivity

STEP Enzyme Inhibition

In a biochemical assay, 4-chloro-3-nitrophenol inhibits the enzyme striatal-enriched tyrosine phosphatase (STEP) with a half-maximal inhibitory concentration (IC₅₀) of 33 nM in the absence of glutathione (GSH) [1]. This is a specific, high-potency activity not generalizable to all chloronitrophenol isomers.

STEP IC₅₀
Reported
33 nM (without GSH) 20,000 nM (with 1 mM GSH)
Supports STEP enzyme interaction screening assays
pNPP substrate, 10 min pre-incubation
Enzymology Drug Discovery Biochemistry

Microbial Degradation Pathway: 4-Chlororesorcinol Intermediate

The bacterial strain Pseudomonas sp. JHN degrades 4-chloro-3-nitrophenol (4C3NP) via a novel pathway that yields 4-chlororesorcinol as a major intermediate [1]. This metabolic route is distinct from the degradation pathways of other chloronitrophenol isomers, such as 4-chloro-2-nitrophenol, which the same strain biotransforms into different metabolites [2].

Degradation pathway
Reported
4-Chlororesorcinol intermediate (GC-MS confirmed) 4-Chloro-2-nitrophenol: different metabolites
Distinct metabolic route guides biodegradation studies
Aerobic, sole carbon source; Pseudomonas sp. JHN
Bioremediation Environmental Microbiology Metabolism

4-Chloro-3-nitrophenol: Application Scenarios


Computational Chemistry & Thermochemical Modeling

Researchers requiring precise thermochemical parameters for isomeric series should procure 4-chloro-3-nitrophenol for experimental validation of computational models (e.g., DFT). Its experimentally derived standard molar enthalpy of formation in the gaseous phase, ΔfH°m(g) = -(108.8 ± 3.7) kJ·mol⁻¹, is significantly different from its isomers and serves as a critical benchmark for refining theoretical calculations of chloronitrophenol energetics and O-H bond dissociation energies [1].

Enzymology and Drug Discovery Targeting STEP

Investigators studying striatal-enriched tyrosine phosphatase (STEP) should select 4-chloro-3-nitrophenol for its demonstrated inhibitory activity. The compound exhibits an IC₅₀ of 33 nM against STEP in a biochemical assay, making it a potent and specific molecular probe for studying STEP's role in neurological signaling pathways, a property not shared by other simple chloronitrophenols [1].

Environmental Microbiology and Bioremediation Studies

Environmental scientists and microbiologists requiring a defined, research-grade pollutant for studying unique microbial degradation pathways must choose 4-chloro-3-nitrophenol. It is the only chloronitrophenol isomer known to be degraded by Pseudomonas sp. JHN via the formation of the novel intermediate 4-chlororesorcinol, providing a distinct metabolic signature for tracking biodegradation and developing targeted bioremediation strategies [1].

Synthetic Chemistry and Physical Property Studies

Researchers focused on the synthesis of complex molecules or the study of substituent effects on physical properties should acquire 4-chloro-3-nitrophenol for its distinct physicochemical profile. Compared to its isomers and 4-nitrophenol, it possesses a uniquely high melting point (125-128°C) and altered lipophilicity (LogP ~2.51), making it a valuable scaffold for exploring structure-property relationships in crystallization, separation science, and drug design [1][2][3].

Application
Selection Property
Validation Focus
Computational thermochemistry
Experimentally derived ΔfH°m(g)
Benchmark for DFT calculations and energetic modeling
STEP enzyme inhibition studies
Reported IC₅₀ in biochemical assay
STEP pathway interaction screening context
Biodegradation pathway research
Isomer-specific 4-chlororesorcinol pathway
Metabolite tracking and bioremediation modeling
Structure-property relationship studies
High melting point and LogP differentiation
Crystallization and partitioning behavior assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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